4-[4-(3,4-dimethoxyphenyl)-6-phenyl-2-pyrimidinyl]morpholine
描述
4-[4-(3,4-dimethoxyphenyl)-6-phenyl-2-pyrimidinyl]morpholine, also known as PD0332991, is a small-molecule inhibitor of cyclin-dependent kinases (CDKs). It has been extensively studied for its potential use in cancer therapy due to its ability to target the cell cycle and inhibit tumor growth. In
作用机制
4-[4-(3,4-dimethoxyphenyl)-6-phenyl-2-pyrimidinyl]morpholine binds to the ATP-binding pocket of CDK4 and CDK6, preventing their activation and subsequent phosphorylation of the retinoblastoma protein (Rb). Rb is a tumor suppressor protein that regulates the G1 phase of the cell cycle. When Rb is phosphorylated, it releases the transcription factor E2F, which promotes cell cycle progression. By inhibiting CDK4 and CDK6, 4-[4-(3,4-dimethoxyphenyl)-6-phenyl-2-pyrimidinyl]morpholine prevents Rb phosphorylation and blocks cell cycle progression.
Biochemical and Physiological Effects
4-[4-(3,4-dimethoxyphenyl)-6-phenyl-2-pyrimidinyl]morpholine has been shown to induce cell cycle arrest in G1 phase in a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to induce apoptosis in cancer cells. In animal studies, 4-[4-(3,4-dimethoxyphenyl)-6-phenyl-2-pyrimidinyl]morpholine has demonstrated antitumor activity and prolonged survival in mouse models of breast cancer and glioblastoma.
实验室实验的优点和局限性
4-[4-(3,4-dimethoxyphenyl)-6-phenyl-2-pyrimidinyl]morpholine is a potent and selective inhibitor of CDK4 and CDK6, making it a valuable tool for studying the cell cycle and cancer biology. However, it has some limitations for lab experiments. It is a relatively large molecule, which can limit its ability to penetrate cell membranes and reach intracellular targets. It also has a short half-life in vivo, which can make it difficult to maintain therapeutic levels in animal models.
未来方向
For research on 4-[4-(3,4-dimethoxyphenyl)-6-phenyl-2-pyrimidinyl]morpholine include identifying biomarkers, exploring combination therapies, and investigating its potential use in other diseases.
科学研究应用
4-[4-(3,4-dimethoxyphenyl)-6-phenyl-2-pyrimidinyl]morpholine has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit CDK4 and CDK6, which are important regulators of the cell cycle. By inhibiting these kinases, 4-[4-(3,4-dimethoxyphenyl)-6-phenyl-2-pyrimidinyl]morpholine can prevent cancer cells from dividing and proliferating. It has been tested in a variety of cancer cell lines and has shown promising results in vitro and in vivo.
属性
IUPAC Name |
4-[4-(3,4-dimethoxyphenyl)-6-phenylpyrimidin-2-yl]morpholine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-26-20-9-8-17(14-21(20)27-2)19-15-18(16-6-4-3-5-7-16)23-22(24-19)25-10-12-28-13-11-25/h3-9,14-15H,10-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTWCUXXCYMLNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)N4CCOCC4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。